molecular formula C4H7NS2 B14649908 Prop-2-en-1-yl carbamodithioate CAS No. 50586-78-2

Prop-2-en-1-yl carbamodithioate

Cat. No.: B14649908
CAS No.: 50586-78-2
M. Wt: 133.2 g/mol
InChI Key: FWCGZALMVRQHKW-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl carbamodithioate is an organic compound that belongs to the class of carbamodithioates. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is particularly notable for its role as a fungicide and its potential use in other bioactive applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-en-1-yl carbamodithioate can be synthesized through a one-pot, solvent-free, and catalyst-free procedure. This method involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation. The reaction conditions are optimized to achieve high yields in shorter reaction times .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar one-pot methods. The use of microwave irradiation and solvent-free conditions makes the process environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl carbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .

Scientific Research Applications

Prop-2-en-1-yl carbamodithioate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of prop-2-en-1-yl carbamodithioate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through sulfhydryl binding, which reduces the availability of free thiols in biological systems. This mechanism is particularly relevant in its spermicidal activity, where it inhibits sperm hexokinase .

Properties

CAS No.

50586-78-2

Molecular Formula

C4H7NS2

Molecular Weight

133.2 g/mol

IUPAC Name

prop-2-enyl carbamodithioate

InChI

InChI=1S/C4H7NS2/c1-2-3-7-4(5)6/h2H,1,3H2,(H2,5,6)

InChI Key

FWCGZALMVRQHKW-UHFFFAOYSA-N

Canonical SMILES

C=CCSC(=S)N

Origin of Product

United States

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